molecular formula C14H22N2O3S B7588175 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline

2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline

Cat. No. B7588175
M. Wt: 298.40 g/mol
InChI Key: DPFGSBJSPHISJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline, also known as MSA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of an enzyme called lysine-specific demethylase 1 (LSD1), which has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammation. In

Mechanism of Action

2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline inhibits LSD1 by binding to its active site, which prevents it from demethylating lysine residues on histone proteins. This results in changes in gene expression, which can lead to cell death in cancer cells or improved cognitive function in neurodegenerative disorders. 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to have a high selectivity for LSD1, which minimizes off-target effects.
Biochemical and Physiological Effects:
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to induce cell death by promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes. In addition, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to improve cognitive function by promoting the expression of genes involved in synaptic plasticity and reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline is its high selectivity for LSD1, which minimizes off-target effects. In addition, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. One direction is to further explore its potential as a therapeutic agent for cancer and neurodegenerative disorders. This could involve preclinical studies in animal models or clinical trials in humans. Another direction is to optimize the synthesis method to improve the yield and purity of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. In addition, further studies could be conducted to explore the biochemical and physiological effects of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline in different disease models. Finally, the development of new LSD1 inhibitors based on the structure of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 2-methylsulfonylaniline with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected amine with 2-bromo-1-(morpholin-4-yl)propan-1-one, resulting in the formation of the desired compound, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. The final step involves the removal of the Boc protecting group using trifluoroacetic acid. The synthesis method has been optimized to produce 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline in high yield and purity.

Scientific Research Applications

2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit LSD1, which is involved in the regulation of gene expression. LSD1 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has shown promising results in preclinical studies as a potential treatment for these diseases. For example, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. In addition, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to improve cognitive function in a mouse model of Alzheimer's disease.

properties

IUPAC Name

2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-12(11-16-7-9-19-10-8-16)15-13-5-3-4-6-14(13)20(2,17)18/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGSBJSPHISJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline

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